Naphthyl methacrylate

概要

説明

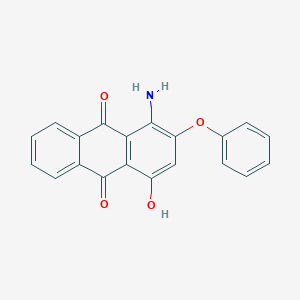

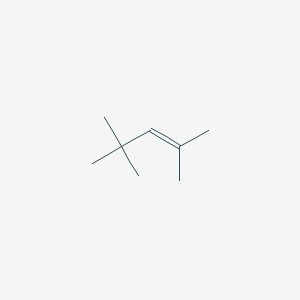

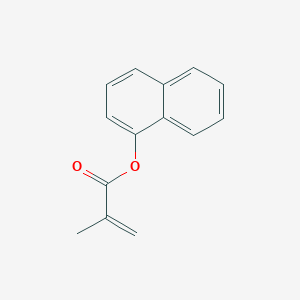

Naphthyl methacrylate is a chemical compound with the molecular formula C14H12O2 . It is also known by other names such as 1-Naphthyl methacrylate and 2-Naphthyl methacrylate .

Synthesis Analysis

The synthesis of poly (decahydro-2-naphthyl methacrylate)s with different geometric structures has been investigated . The geometric isomers of decahydro-2-naphthols were prepared as the source materials for the synthesis . Each isomer of the methacrylic monomers was synthesized, polymerized, and the optical, thermal, and mechanical properties of poly (DNMA)s with different isomer compositions were investigated . Another study described an improved procedure for the synthesis of poly (2-naphthyl methacrylate) from methacryloyl chloride and 2-naphthol without isolation and purification of the corresponding monomer .Molecular Structure Analysis

The molecular structure of Naphthyl methacrylate has been analyzed and represented in various forms such as 2D Structure and 3D Conformer . The IUPAC name for Naphthyl methacrylate is naphthalen-1-yl 2-methylprop-2-enoate .Chemical Reactions Analysis

Naphthyl methacrylate has been studied for its photo/thermal dual responses in aqueous-soluble copolymers . Irradiation of the 1-naphthyl methacrylate moieties results in the photo-Fries rearrangement to form hydroxy aryl ketones .Physical And Chemical Properties Analysis

Naphthyl methacrylate has a molecular weight of 212.24 g/mol . It has a computed XLogP3 of 3.7, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 2, and a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 212.083729621 g/mol .科学的研究の応用

Synthesis of Poly(2-naphthyl methacrylate)

An improved procedure has been described for the synthesis of poly(2-naphthyl methacrylate) from methacryloyl chloride and 2-naphthol without isolation and purification of the corresponding monomer . This process yields poly(2-naphthyl methacrylate) in one step with a 47% yield after purification .

Fluorescent Monomer

Alpha-naphthyl methacrylate is used as a fluorescent monomer . This property makes it useful in various applications where fluorescence is required, such as in the creation of fluorescent polymers.

Creation of Fluorescence Excimers

Poly(2-naphthyl methacrylate) has been studied for its potential to create fluorescence excimers . These are excited-state complexes that can emit light of a longer wavelength than the parent monomers, making them useful in various optical applications.

Settling Triplet States under Photoirradiation

Research has shown that poly(2-naphthyl methacrylate) can settle triplet states under photoirradiation . This property could be exploited in applications such as photodynamic therapy, where light is used to activate a photosensitizer to produce a cytotoxic agent.

Development of Plastic Scintillators

Poly(2-naphthyl methacrylate) could pave the way to highly efficient plastic scintillators . These are fluorescent polymers that emit light when exposed to ionizing radiations . They are typically prepared from polystyrene or poly(vinyltoluene), but these materials suffer from a low photoluminescence quantum yield .

Synthesis of (Meth)Acrylates

Alpha-naphthyl methacrylate is used in the synthesis of (meth)acrylates . These are important compounds in the production of polymers, and new methods of their synthesis are continually being researched .

Safety And Hazards

将来の方向性

Naphthyl methacrylate has potential applications in various fields. For instance, it has been used in the development of aqueous-soluble copolymers that undergo a significant shift in fluorescence emission wavelength after UV irradiation . This property can potentially be exploited for fluorescence patterning . Another study highlighted the scope of methyl methacrylate (MMA) as an important building block for the synthesis of highly transparent and flexible materials .

特性

IUPAC Name |

naphthalen-1-yl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-10(2)14(15)16-13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVYCQBKSRWZZGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31547-85-0 | |

| Record name | 2-Propenoic acid, 2-methyl-, 1-naphthalenyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31547-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60398930 | |

| Record name | Naphthyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Naphthyl methacrylate | |

CAS RN |

19102-44-4 | |

| Record name | Naphthyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19102-44-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of naphthyl methacrylate?

A1: 1-Naphthyl methacrylate has the molecular formula C14H12O2 and a molecular weight of 212.24 g/mol. 2-Naphthyl methacrylate shares the same formula and weight.

Q2: Is there any spectroscopic data available for naphthyl methacrylate?

A2: Yes, researchers have used various spectroscopic techniques to characterize naphthyl methacrylate. For instance, 1H NMR spectroscopy has been extensively employed to study the structure of the monomer, its interactions with solvents, and the tacticity of the resulting polymers. [, , , , ]

Q3: How does the choice of solvent affect the polymerization of naphthyl methacrylate?

A3: The polymerization of naphthyl methacrylate is significantly influenced by the solvent used. Studies have shown that solvents with higher dielectric constants, such as acetone and acetonitrile, lead to polymers with a higher content of isotactic triads. This is attributed to the interaction of the solvent with the monomer, affecting its conformation and reactivity during polymerization. [, , , , , ]

Q4: What is the glass transition temperature (Tg) of poly(naphthyl methacrylate)?

A4: The Tg of poly(naphthyl methacrylate) depends on factors such as the isomer used and the polymerization method. For instance, poly(1-naphthyl methacrylate) prepared in microemulsions exhibited a Tg of 145–147 °C, which was higher than that of the polymer prepared in solution (Tg = 142 °C). []

Q5: What unique properties do poly(naphthyl methacrylate)s offer for material applications?

A5: Poly(naphthyl methacrylate)s are intriguing for their potential in various applications. For example, chloromethylated poly(naphthyl methacrylate)s have shown promise as electron beam and photoresist materials in lithographic processes. [] Additionally, copolymers containing naphthyl methacrylate have been explored for their photoresponsive behavior, including luminescence switching and thermal sensitivity. [, , , , ]

Q6: Does naphthyl methacrylate participate in intermolecular interactions?

A6: Yes, naphthyl methacrylate can engage in various intermolecular interactions. The naphthalene ring exhibits electron-donating properties and can form donor-acceptor complexes with electron-accepting molecules like tetracyanoethylene. [, , ]

Q7: How do these interactions affect the polymerization behavior of naphthyl methacrylate?

A7: Intermolecular interactions can significantly influence the polymerization kinetics and copolymerization behavior of naphthyl methacrylate. For instance, the presence of electron acceptors can alter the reactivity ratios of the monomer during copolymerization. [, , , ]

Q8: What is the significance of charge-transfer complex formation in naphthyl methacrylate systems?

A8: Charge-transfer complex formation between naphthyl methacrylate and other monomers like picryl methacrylate can impact copolymerization behavior. Studies have shown that the solvent used can affect the composition of the copolymer due to its influence on the charge-transfer interactions between the monomers. []

Q9: What are the potential applications of naphthyl methacrylate-based polymers in various fields?

A9: Naphthyl methacrylate-based polymers hold promise for diverse applications, including:

- Microelectronics: As electron beam and photoresist materials due to their sensitivity to radiation. []

- Sensors and actuators: Exploiting their photoresponsive and thermo-responsive properties for applications in sensing and actuation. [, ]

- Biomedical applications: Incorporation into stimuli-responsive membranes for drug delivery and separation processes. []

- Optical devices: Utilizing their fluorescence properties for the development of light-emitting materials and sensors. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1e)-1-Nitroprop-1-En-2-Yl]benzene](/img/structure/B94431.png)